

# Spectral Data Analysis of 4-Fluoro-2-nitrobenzotrifluoride: A Technical Guide

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## Compound of Interest

Compound Name: 4-Fluoro-2-nitrobenzotrifluoride

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This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the spectral properties of **4-Fluoro-2-nitrobenzotrifluoride**. This document provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including the experimental protocols utilized for their acquisition.

## Introduction

**4-Fluoro-2-nitrobenzotrifluoride** is a fluorinated aromatic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. A thorough understanding of its spectral characteristics is fundamental for its identification, characterization, and application in further research and development. This guide presents a consolidated repository of its key spectral data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **4-Fluoro-2-nitrobenzotrifluoride**. The following sections detail the proton ( $^1\text{H}$ ), carbon-13 ( $^{13}\text{C}$ ), and fluorine-19 ( $^{19}\text{F}$ ) NMR data.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.37	d	8.4	H-6
7.87	d	8.4	H-5
7.80	s	-	H-3

Solvent:  $\text{CDCl}_3$ , Spectrometer Frequency: 400 MHz

## $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Quartet Coupling Constant (JC-F) Hz	Assignment
150.0	-	C-2
136.1	33.3	C-4
126.8 (m)	-	C-5, C-6
124.1	-	C-1
123.0	274.1	$\text{CF}_3$
-	-	C-3

Solvent:  $\text{CDCl}_3$ , Spectrometer Frequency: 101 MHz<sup>[1]</sup>

## $^{19}\text{F}$ NMR Spectral Data

The  $^{19}\text{F}$  NMR spectrum is crucial for characterizing fluorinated compounds.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
-63.2	s	CF <sub>3</sub>
-115.3	m	Ar-F

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 376 MHz[1][2]

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
1627	Strong	Asymmetric NO <sub>2</sub> stretch
1586	Strong	Symmetric NO <sub>2</sub> stretch
1350	Strong	C-F stretch (Aromatic)
1272-1157	Strong	C-F stretch (CF <sub>3</sub> )
862, 845	Medium	C-H out-of-plane bending

Sample Preparation: KBr pellet[3]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

m/z	Relative Intensity (%)	Assignment
209	100	[M] <sup>+</sup> (Molecular Ion)
190	25	[M - F] <sup>+</sup>
163	85	[M - NO <sub>2</sub> ] <sup>+</sup>
145	60	[M - NO <sub>2</sub> - F] <sup>+</sup> or [M - CF <sub>3</sub> ] <sup>+</sup>
95	40	[C <sub>6</sub> H <sub>3</sub> F] <sup>+</sup>

Ionization Method: Electron Ionization (EI)[\[4\]](#)[\[5\]](#)

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented. Specific parameters may vary based on the instrumentation used.

### NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **4-Fluoro-2-nitrobenzotrifluoride** was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a 5 mm NMR tube.
- Instrumentation: A 400 MHz NMR spectrometer was used for acquiring <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra.[\[1\]](#)
- <sup>1</sup>H NMR Acquisition: Standard single-pulse experiments were performed with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak.
- <sup>13</sup>C NMR Acquisition: Proton-decoupled spectra were acquired with a sufficient number of scans.
- <sup>19</sup>F NMR Acquisition: Spectra were acquired with proton decoupling. Chemical shifts were referenced to an external standard.

### IR Spectroscopy

- Sample Preparation: A small amount of the sample was ground with dry potassium bromide (KBr) powder and pressed into a thin pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.[3]
- Data Acquisition: The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$ .

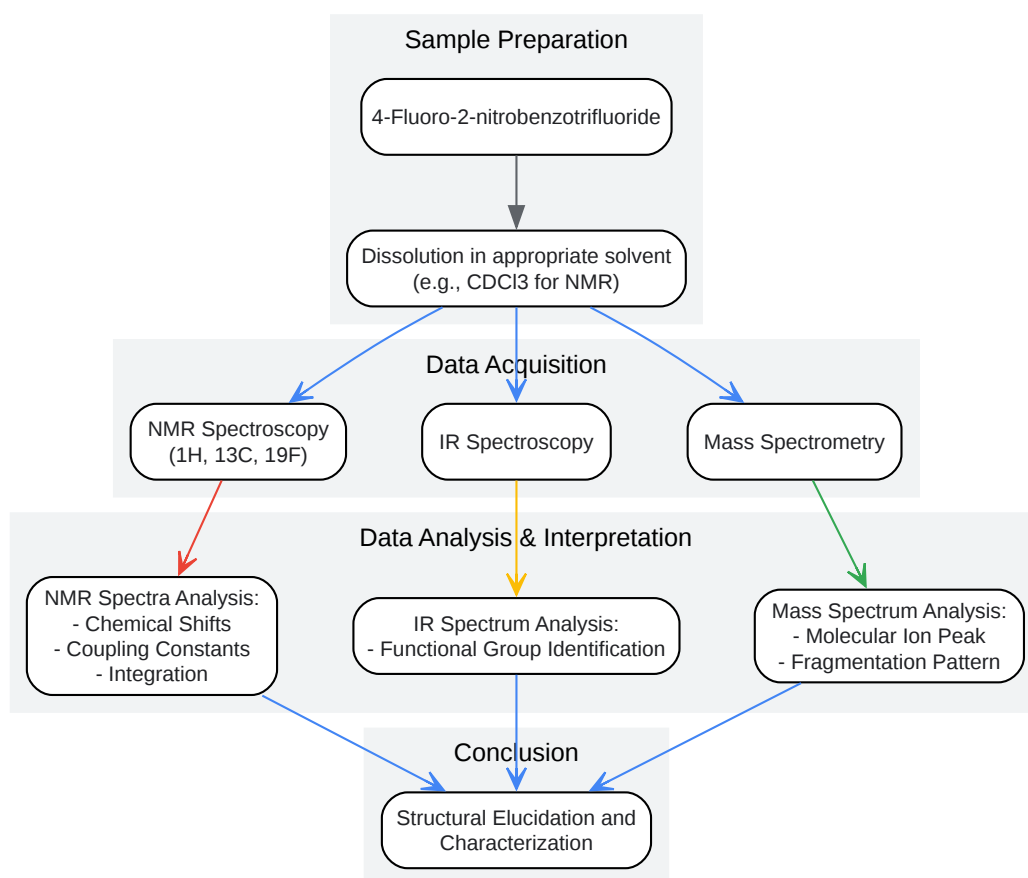
## Mass Spectrometry

- Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Instrumentation: A mass spectrometer with an electron ionization (EI) source was utilized.[6]
- Data Acquisition: The sample was introduced into the ion source, and the mass spectrum was recorded over a suitable  $m/z$  range.

## Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral characterization of **4-Fluoro-2-nitrobenzotrifluoride**.

## Workflow for Spectral Analysis of 4-Fluoro-2-nitrobenzotrifluoride



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### Workflow for Spectral Analysis

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- To cite this document: BenchChem. [Spectral Data Analysis of 4-Fluoro-2-nitrobenzotrifluoride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069125#spectral-data-for-4-fluoro-2-nitrobenzotrifluoride-nmr-ir-ms]

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